Z-TRP-GLY-OH

説明

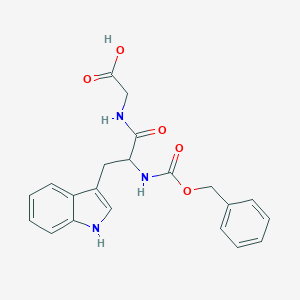

2-(2-{[(Benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine .

準備方法

The synthesis of Z-TRP-GLY-OH typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid to yield the indole derivative . Industrial production methods often involve the use of protective groups like benzyloxycarbonyl to ensure the stability of intermediates during the synthesis process .

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Oxidation: Indole derivatives can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities.

科学的研究の応用

Peptide Chemistry

Z-TRP-GLY-OH serves as a model compound in peptide chemistry for studying peptide bond formation, stability, and reactivity. It is frequently utilized in the optimization of synthetic methods for peptides.

Biological Research

In biological contexts, this compound is employed to investigate protein-protein interactions, enzyme-substrate specificity, and peptide-receptor binding. Its ability to penetrate cell membranes enhances its utility in developing therapeutic agents.

Medical Applications

This compound has potential applications in drug development due to its ability to modulate biological pathways. Its role in the design of peptide-based drugs makes it a valuable candidate for treating various diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the production of bioactive peptides, which find applications in cosmetics, food additives, and pharmaceuticals. Its stability and ease of synthesis make it attractive for large-scale production .

Case Study 1: Enzyme Kinetics

Research has demonstrated that this compound can act as both a substrate and an inhibitor for various enzymes. For instance, studies on its interaction with proteases have shown that it influences enzyme activity significantly .

Case Study 2: Peptide-Receptor Binding

In a study examining peptide-receptor interactions, this compound was shown to bind selectively to certain receptors, triggering intracellular signaling pathways that lead to specific cellular responses .

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes or modulate receptor activity, leading to therapeutic effects .

類似化合物との比較

Similar compounds include other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Tryptophan: An essential amino acid and precursor to serotonin.

Indomethacin: A nonsteroidal anti-inflammatory drug.

What sets Z-TRP-GLY-OH apart is its unique combination of functional groups, which confer specific biological activities and synthetic utility .

生物活性

Z-TRP-GLY-OH, a tripeptide consisting of tryptophan (Trp), glycine (Gly), and a hydroxyl group, has garnered attention due to its potential biological activities. This compound is notable for its role as a precursor in the synthesis of important neurotransmitters and hormones, including serotonin and melatonin, which are crucial for various physiological functions.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Tryptophan (Trp) : An aromatic amino acid known for its UV absorption and involvement in protein structure.

- Glycine (Gly) : The simplest amino acid, contributing flexibility to peptide chains.

- Hydroxyl Group (-OH) : Enhances solubility and reactivity.

The presence of Trp in this compound is significant because it can undergo various biochemical transformations, including photodegradation under UV light, which can lead to the formation of reactive species such as Gly hydroperoxide .

Biological Activities

The biological activities of this compound are primarily attributed to its constituent amino acids. Key findings include:

- Serotonin Precursor : Tryptophan is a well-known precursor to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. Increased levels of serotonin are associated with improved mood and reduced symptoms of depression.

- Melatonin Synthesis : Tryptophan is also a precursor to melatonin, a hormone that regulates circadian rhythms and sleep-wake cycles. Melatonin has antioxidant properties and plays a role in immune function.

Research indicates that this compound may influence various biological mechanisms:

- Antioxidant Activity : The conversion of Trp to Gly hydroperoxide under UV light suggests that this compound may have antioxidant properties, potentially protecting cells from oxidative damage .

- Neurotransmitter Regulation : By serving as a precursor for serotonin and melatonin, this compound may help regulate neurotransmitter levels in the brain, influencing mood and cognitive function.

- Peptide Interaction : Studies show that peptides containing Trp residues can interact with synthetic receptors like cucurbiturils, which may enhance their biological activity through molecular recognition processes .

Case Study 1: Photodegradation Effects

A study demonstrated that exposure of IgG1 antibodies to light resulted in the fragmentation of Trp residues into Gly and Gly hydroperoxide. This transformation was quantified using mass spectrometry, revealing significant alterations in peptide structure due to photodegradation .

Case Study 2: Tryptic Peptide Analysis

Research involving tryptic peptides derived from Bacillus subtilis showed that specific peptides could suppress fungal growth. While not directly related to this compound, this underscores the importance of peptide composition in biological activity and potential applications in food preservation .

Data Summary

特性

IUPAC Name |

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c25-19(26)12-23-20(27)18(10-15-11-22-17-9-5-4-8-16(15)17)24-21(28)29-13-14-6-2-1-3-7-14/h1-9,11,18,22H,10,12-13H2,(H,23,27)(H,24,28)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMNNKBYQJXRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318663 | |

| Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17388-70-4 | |

| Record name | NSC333734 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。